molecular formula C3H4N4O2 B109198 1H-Tetrazole-1-acetic acid CAS No. 21732-17-2

1H-Tetrazole-1-acetic acid

Cat. No. B109198
CAS RN: 21732-17-2
M. Wt: 128.09 g/mol
InChI Key: GRWAIJBHBCCLGS-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-acetic acid, also known as Tetrazol-1-acetic acid, is a compound with the molecular formula C3H4N4O2 . It appears as a solid or liquid and may be liable to extremely rapid burning or a minor blast effect .


Synthesis Analysis

A novel process of preparing 1H-tetrazole acetic acid involves three steps. Firstly, 5-amino tetrazole is synthesized from hydrazine hydrate and cyanamide with a yield of 85%. Then, the intermediate undergoes a deamination reaction to give 1H-tetrazole with a yield of 95%. The last step involves a nucleophilic substitution with chloroacetic acid. Under basic conditions, 1H-tetrazole acetic acid is produced from 1H-tetrazole and chloroacetic acid with a yield of 81.7% .


Molecular Structure Analysis

The molecular structure of 1H-Tetrazole-1-acetic acid includes a tetrazole ring attached to an acetic acid group . The InChI representation of the molecule is InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9) .


Chemical Reactions Analysis

1H-Tetrazole-1-acetic acid can participate in various chemical reactions. For instance, it can be used in the enzymic synthesis of cefazolin, an antibiotic used for the treatment of bacterial infections .


Physical And Chemical Properties Analysis

1H-Tetrazole-1-acetic acid has a molecular weight of 128.09 g/mol . It has a predicted density of 1.78±0.1 g/cm3 . The melting point is 127-129°C , and the boiling point is predicted to be 381.1°C at 760 mmHg .

Scientific Research Applications

Synthesis and Intermediate Applications

1H-Tetrazole-1-acetic acid plays a significant role in the synthesis of various biologically active molecules. For instance, [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, a derivative, is crucial in metabolic profiling studies for drug development candidates, demonstrating its value in the discovery phase of pharmaceutical research (Maxwell & Tran, 2017).

Catalytic and Ligand Roles

1H-Tetrazole-1-acetic acid serves as an effective ligand in various chemical reactions. For example, it acts as a superior ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides (Wu et al., 2013). Additionally, it has been used as a ligand in Pd(II) catalyzed Heck reactions, showcasing its versatility in facilitating complex chemical processes (Gupta et al., 2004).

Synthesis Process Optimization

The synthesis of 1H-Tetrazole acetic acid itself has been a subject of study, with research focusing on optimizing the nucleophilic substitution process to enhance yield and efficiency. This optimization is crucial in ensuring the availability and purity of 1H-Tetrazole-1-acetic acid for further applications (Tao, 2013).

Photophysical Applications

In the field of photophysics, 1H-Tetrazole 5-acetic acid has been explored as an organocatalyst for synthesizing derivatives that exhibit unique fluorescence properties. These properties are significant for applications in fluorescence spectroscopy and the development of fluorescent probes (Mondal et al., 2019).

Coordination Compounds and Catalysis

1H-Tetrazole-1-acetic acid forms coordination compounds with various metals, demonstrating potential in catalysis and material science. Studies show that such compounds exhibit specific and beneficial catalytic behaviors, such as in the polymerization of styrene (Li et al., 2012).

Structural Chemistry

The compound has been the focus of studies in crystallography and structural chemistry, where its interactions with different metals and its role in forming complex structures are explored. This research is vital for understanding the material properties and potential applications in areas like nanotechnology and materials engineering (Ding et al., 2009).

Safety And Hazards

1H-Tetrazole-1-acetic acid may be liable to extremely rapid burning or a minor blast effect . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 1H-Tetrazole-1-acetic acid are not mentioned in the retrieved papers, the compound’s use in the enzymic synthesis of cefazolin suggests potential applications in the development of new antibiotics .

properties

IUPAC Name

2-(tetrazol-1-yl)acetic acid
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InChI

InChI=1S/C3H4N4O2/c8-3(9)1-7-2-4-5-6-7/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWAIJBHBCCLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057686
Record name 1H-Tetrazol-1-acetic acid
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Molecular Weight

128.09 g/mol
Source PubChem
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Physical Description

Tetrazol-1-acetic acid appears as a solid or liquid. May be liable to extremely rapid burning or a minor blast effect. Explosive effects largely confined to the package. No projection of fragments of appreciable size or range expected.
Record name TETRAZOL-1-ACETIC ACID
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Product Name

1H-Tetrazole-1-acetic acid

CAS RN

21732-17-2
Record name TETRAZOL-1-ACETIC ACID
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Record name 1H-Tetrazole-1-acetic acid
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Record name 1-Tetrazolylacetic acid
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Record name 1H-Tetrazol-1-acetic acid
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Record name 1H-tetrazol-1-acetic acid
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Record name 1-TETRAZOLYLACETIC ACID
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a literature procedure* as follows: A mixture of sodium azide (10.5 g, 0.3 mol) and glacial acetic acid (125 ml) was blanketed with nitrogen and heated at 55° C. with stirring. After most of the solids had dissolved (15 min), glycine (18.75 g, 0.25 mol) and triethyl orthoformate (40 g, 0.27 mol) were added to the reaction mixture and heating at 55°-50° C. with stirring under nitrogen continued for 6 h. The reaction mixture was cooled to room temperature, acidified with concentrated hydrochloric acid (25 ml) and evaporated to dryers. The residue was extracted with ethyl acetate (4×100 ml) and the extracts evaporated to give 9.0 g (28%) of the title compound mp 121°-125° C. (lit. mp 125°-127° C.). 1Hmr (DMSO-d6) δ: 5.35 (s, 2H,--CH2 --) and 9.25 ppm (s, 1H, C5 --H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
18.75 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
28%

Synthesis routes and methods II

Procedure details

The crude 5-(isobutoxycarbonyl)-1H-tetrazole-1-acetic acid, ethyl ester prepared above was treated with 37.5 ml. (0.45 moles) of concentrated hydrochloric acid and 37.5 ml. of water in a 250 ml. 3-neck round bottom flask. The reaction mixture was heated to reflux, and the alcohols liberated as by-products of the reaction were allowed to distill out and carbon dioxide was permitted to evolve. Water was added as required during the reaction to maintain the volume in the flask at approximately 110 ml. When the distillation of the alcohols had ended, the mixture was treated with approximately 1 ml. of nitric acid to decolorize the solution. The solution was then cooled to approximately 70° C. and treated with charcoal. The solution was stirred for approximately 20 minutes and filtered hot into a clean 250 ml. 3-neck round bottom flask, washing with a minimum of water. The volume of the solution was reduced to approximately 120 ml. by distillation in vacuo and the mixture cooled. The precipitated solid was collected by filtration to afford 46.48 grams (98.1% pure) of 1H-tetrazole-1-acetic acid (m.p. 128.5°-130° C.). The overall yield of the synthesis from ethyl chloroacetate was 80.6% in the first cycle. When the 1H-tetrazole-1-acetic acid mother liquor was used as the solvent for the hydrolysis reaction in subsequent batches, the average yield of product over 9 cycles was 93.1%, with an average assay of 98.5% purity. The mother liquor was discarded after 9 cycles due to the salt accumulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Tetrazole-1-acetic acid
Reactant of Route 2
1H-Tetrazole-1-acetic acid
Reactant of Route 3
1H-Tetrazole-1-acetic acid
Reactant of Route 4
1H-Tetrazole-1-acetic acid
Reactant of Route 5
1H-Tetrazole-1-acetic acid
Reactant of Route 6
1H-Tetrazole-1-acetic acid

Citations

For This Compound
44
Citations
Q Yu, FP Huang, ZM Yang, J Jin, HD Bian, H Liang - Polyhedron, 2012 - Elsevier
… Encouraged by the previous results, we selected 5-mercapto-1H-tetrazole-1-acetic acid (H 2 mtaa) in order to construct novel transition coordination polymers with fascinating structures…
Number of citations: 12 www.sciencedirect.com
L Ma, G Peng, JB Cai, H Deng, M Zeller - 2011 - Wiley Online Library
… The reaction of 1H-tetrazole-1-acetic acid (Htza) and perchloric acid with cuprous chloride with slow evaporation at room temperature gave a novel 3D porous Cu II coordination polymer…
Number of citations: 6 onlinelibrary.wiley.com
DS Liu, WT Chen, YP Xu, P Shen, SJ Hu… - Journal of Solid State …, 2015 - Elsevier
… In summary, three new compounds were successfully prepared by reactions of 1H-Tetrazole-1-acetic acid (Htza) with corresponding metal salts. The variable temperature magnetic …
Number of citations: 20 www.sciencedirect.com
DS Liu, FQ Qiu, Y Luo, WT Chen, Y Sui - Journal of Solid State Chemistry, 2022 - Elsevier
… In summary, a new compound was successfully prepared by reactions of 1H-Tetrazole-1-acetic acid (Htza) with AgNO 3 salt. Compound 1 is a 3D metal-organic framework constructed …
Number of citations: 1 www.sciencedirect.com
DH Hwang, YW Kim, K Chung - 한국트라이볼로지학회학술대회, 2006 - dbpia.co.kr
Several kinds of 1H-tetrazole-1-acetic acid esters containing mercaptobenzothiazole and dialkylenedithiocarbamate, which are potential environmentally friendly lubricating grease …
Number of citations: 2 www.dbpia.co.kr
MN Nichick, SV Voitekhovich, VE Matulis… - … and Applications of …, 2013 - World Scientific
… 2- with NaBH4 in presence of 5-mercapto1H-tetrazole-1-acetic acid in water yielded nearly spherical NPs with diameter 2-8 nm (Fig. 2). Ag NPs capped with tetrazole ligand were …
Number of citations: 5 www.worldscientific.com
X Rong, H Lin, D Liu, X Wang, G Liu, X Wang - Inorganic Chemistry …, 2016 - Elsevier
… this work, we chose two asymmetric pyridyl-amide ligands combined with tetrazole or/and pyridyl groups, namely, N-(pyridin-3-yl)isonicotinamide (PIA) and 3-(1H-tetrazole-1-acetic acid …
Number of citations: 7 www.sciencedirect.com
L Ma, G Peng, JB Cai, H Deng… - … für anorganische und …, 2011 - Wiley Online Library
1. Dr. Sergei Voitekhovich and Dr. Alexander Lyakhov (Research Institute for Physical Chemical Problems, Belarusian State University, Leningradskaya 14, Minsk 220030, Belarus) …
Number of citations: 2 onlinelibrary.wiley.com
S Atiga, AG Oliver, W Henderson - Inorganica Chimica Acta, 2022 - Elsevier
… The complex was prepared by stirring a mixture of 5-mercapto-1H-tetrazole-1-acetic acid sodium salt (59.1 mg, 0.28 mmol), [PdCl 2 (phen)] (100.0 mg, 0.28 mmol), and triethylamine (5 …
Number of citations: 2 www.sciencedirect.com
XL Wang, X Rong, DN Liu, HY Lin, GC Liu, X Wang… - …, 2016 - pubs.rsc.org
… , H2[Co(TAAP)2(H2O)2](Mo8O26)·11H2O (2), H2[Ag4(TAAP)4(H2O)2(PMo12O40)2]·4H2O (3), and H4[Ag2(AAP)4(PW12O40)2]·2AAP·12H2O (4) (TAAP = 3-(1H-tetrazole-1-acetic acid …
Number of citations: 21 pubs.rsc.org

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